Benzophenonetetracarboxylic acid

Descripción

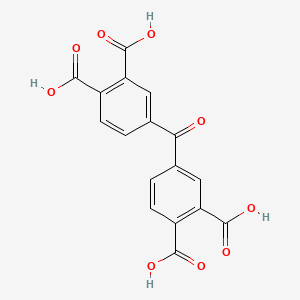

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(3,4-dicarboxybenzoyl)phthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O9/c18-13(7-1-3-9(14(19)20)11(5-7)16(23)24)8-2-4-10(15(21)22)12(6-8)17(25)26/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UITKHKNFVCYWNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56585-48-9 (tetra-potassium salt), 68123-44-4 (magnesium[2:1]salt), 68123-48-8 (tetra-hydrochloride salt), 68226-90-4 (tri-potassium salt), 68226-91-5 (tri-hydrochloride salt) | |

| Record name | Benzophenone-3,3',4,4'-tetracarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002479494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2062456 | |

| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2479-49-4 | |

| Record name | Benzophenonetetracarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2479-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzophenone-3,3',4,4'-tetracarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002479494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-carbonyldiphthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-CARBONYLDIPHTHALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCN26TOB7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3',4,4'-Benzophenonetetracarboxylic Acid: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of 3,3',4,4'-benzophenonetetracarboxylic acid (BTCA) and its corresponding dianhydride (BTDA), crucial compounds in the synthesis of high-performance polymers. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on their chemical structure, physicochemical properties, synthesis protocols, and key applications.

Chemical Structure and Properties

3,3',4,4'-Benzophenonetetracarboxylic acid is an aromatic organic compound characterized by a central benzophenone (B1666685) core with four carboxylic acid groups attached to the phenyl rings. Its chemical structure confers rigidity and the potential for extensive hydrogen bonding. The dianhydride form, 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA), is formed by the dehydration of BTCA and is a key monomer in the production of polyimides.[1][2]

Table 1: Physicochemical Properties of BTCA and BTDA

| Property | 3,3',4,4'-Benzophenonetetracarboxylic Acid (BTCA) | 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA) |

| CAS Number | 2479-49-4[3] | 2421-28-5[4] |

| Molecular Formula | C17H10O9[5] | C17H6O7[2] |

| Molecular Weight | 358.26 g/mol | 322.23 g/mol [2] |

| Appearance | White solid[6] | Off-white to brown crystalline powder[2][7] |

| Melting Point | Not specified | 218-228 °C[1][2] |

| Boiling Point | Not specified | 320 °C at 5 mmHg[2] |

| Density | Not specified | 1.57 g/cm³[2] |

| Solubility | Soluble in pyridine[1] | Soluble in DMF (0.1 g/mL)[2]. Reacts with water.[2] |

| Vapor Pressure | Not specified | <0.1 mm Hg at 0 °C[2] |

Synthesis and Experimental Protocols

The synthesis of 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA) is a multi-step process that begins with the Friedel-Crafts alkylation of o-xylene (B151617), followed by oxidation to form 3,3',4,4'-benzophenonetetracarboxylic acid (BTCA), and finally, dehydration to yield BTDA.[1]

Synthesis of 3,3',4,4'-Benzophenonetetracarboxylic Acid (BTCA)

A common route for synthesizing BTCA involves the oxidation of 3,3',4,4'-tetramethylbenzophenone.[1] An alternative patented method describes the acylation of o-xylene with bis(trichloromethyl) carbonate, followed by oxidation.[8]

Experimental Protocol: Oxidation of Bis(3,4-ditolyl)methanone to BTCA [8]

-

Reaction Setup: In a suitable reactor, dissolve bis(3,4-ditolyl)methanone in a hydrochloric acid solution (0.10 mol/L).

-

Oxidation: Add potassium permanganate (B83412) to the solution. The molar ratio of potassium permanganate to bis(3,4-ditolyl)methanone should be between 4:1 and 6:1.

-

Reaction Conditions: Maintain the reaction temperature and stir for a sufficient duration to ensure complete oxidation.

-

Work-up: After the reaction is complete, filter the solution.

-

Isolation: Concentrate the filtrate by distillation. Cool the concentrated solution to room temperature to allow for the crystallization of 3,3',4,4'-benzophenonetetracarboxylic acid.

-

Purification: Collect the precipitated solid by filtration. The crude product can be further purified by recrystallization.

Synthesis of 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA) from BTCA

The conversion of BTCA to BTDA is achieved through a dehydration reaction, typically at high temperatures.[1]

Experimental Protocol: Dehydration of BTCA to BTDA [1][8]

-

Reaction Setup: Place the synthesized 3,3',4,4'-benzophenonetetracarboxylic acid in a high-temperature vacuum sintering furnace.

-

Dehydration: Heat the furnace to a temperature of 225 ± 5 °C. The melting and dehydration process is typically carried out for approximately 1.5 hours under vacuum.

-

Isolation: The resulting product is the white solid 3,3',4,4'-benzophenonetetracarboxylic dianhydride.

Caption: Multi-step synthesis of BTDA from o-xylene via a BTCA intermediate.

Analytical Characterization

The purity and structure of BTCA and BTDA are typically confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1]

Table 2: Analytical Characterization Methods

| Technique | Description |

| ¹H NMR Spectroscopy | Used to determine the proton environment in the molecule. For BTDA, the ¹H NMR spectrum in DMSO-d6 shows signals at approximately 8.96 (dd, 2H), 8.35 (d, 2H), and 8.19 (d, 2H) ppm.[1] Suitable solvents for BTDA analysis include d6-acetone and d6-DMSO.[9] |

| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. For BTDA, characteristic peaks for the anhydride (B1165640) carbonyl groups would be expected. |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern of the compound. |

| Elemental Analysis | Confirms the elemental composition of the synthesized compounds.[1] |

Experimental Protocol: General Analytical Procedures [1]

-

NMR Spectroscopy: Dissolve a small sample of the compound in a suitable deuterated solvent (e.g., DMSO-d6 for BTDA). Record the spectrum on an NMR spectrometer (e.g., 300 MHz). Tetramethylsilane (TMS) is typically used as an internal standard.[1][10]

-

IR Spectroscopy: Prepare a sample, for instance, as a KBr pellet. Record the spectrum using an FTIR spectrometer.

-

Mass Spectrometry: Introduce the sample into a mass spectrometer (e.g., via a chromatography system) to obtain the mass spectrum.

Applications in Polymer Chemistry

BTCA, primarily through its dianhydride BTDA, is a critical building block for high-performance polymers, most notably polyimides.[3][11] These polymers are renowned for their exceptional thermal stability, chemical resistance, and mechanical properties.[1][12]

Polyimide Synthesis

The most common method for producing aromatic polyimides is the two-stage reaction of a dianhydride, such as BTDA, with an aromatic diamine.[1]

-

Step 1: Poly(amic acid) Formation: The acylation of the diamine with the tetracarboxylic dianhydride in a polar solvent yields a soluble poly(amic acid) prepolymer.

-

Step 2: Imidization: The poly(amic acid) is then converted to the final polyimide through dehydrocyclization, which can be achieved by either thermal or chemical methods.[1]

The inclusion of the flexible carbonyl group from the BTDA monomer in the polyimide backbone enhances the solubility and processability of the resulting polymer.

Caption: Two-step synthesis of polyimide from BTDA and an aromatic diamine.

Epoxy Resin Curing Agent

BTDA is also utilized as a curing agent for epoxy resins. Epoxies cured with BTDA generally exhibit high glass transition temperatures and reduced brittleness compared to those cured with other common dianhydrides, making them suitable for applications such as powder coatings and molding powders.[7]

Crosslinking Applications

Benzophenone and its derivatives are well-known for their photo-reactivity, which is exploited in crosslinking applications.[13] Upon UV irradiation, the benzophenone moiety can absorb a photon, leading to an excited state that can abstract a hydrogen atom from a neighboring polymer chain, resulting in the formation of a covalent bond and thus crosslinking the polymer network.[13][14] This property is valuable for modifying the surfaces of materials and enhancing the durability of coatings.[15]

Safety and Handling

3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) is reported to be irritating to the eyes and respiratory tract and is a skin sensitizer.[2] It is sensitive to moisture and will hydrolyze to the corresponding tetracarboxylic acid.[2][16] Therefore, appropriate personal protective equipment should be used, and the compound should be handled in a well-ventilated area.[4] BTDA should be stored in a tightly closed container in a dry, well-ventilated place.[4]

References

- 1. Development and Optimization of Producing 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride – Oriental Journal of Chemistry [orientjchem.org]

- 2. 3,3',4,4'-Benzophenonetetracarboxylic dianhydride | 2421-28-5 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 3,3',4,4'-Benzophenone tetracarboxylic dianhydride - Wikipedia [en.wikipedia.org]

- 5. Benzophenonetetracarboxylic acid | C17H10O9 | CID 75592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US4599445A - Process for benzophenone tetracarboxylic acid - Google Patents [patents.google.com]

- 7. dianhydrides.com [dianhydrides.com]

- 8. CN103626727A - Method for preparing 3,3',4,4'-benzophenonetetracarboxylic dianhydride - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. Page loading... [guidechem.com]

- 12. revroum.lew.ro [revroum.lew.ro]

- 13. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. datasheets.scbt.com [datasheets.scbt.com]

The Synthesis of Benzophenonetetracarboxylic Dianhydride (BTDA): A Technical Guide

An in-depth exploration of the primary manufacturing routes for a critical polyimide monomer.

Benzophenonetetracarboxylic dianhydride (BTDA), a key monomer in the synthesis of high-performance polyimides, is crucial for various advanced applications. Polyimides derived from BTDA are utilized as matrix resins in composite materials, finding use in the aerospace, electronics, and automotive industries due to their exceptional thermal stability, chemical resistance, and mechanical properties.[1] This technical guide provides a detailed overview of the core synthesis pathways for BTDA, tailored for researchers, scientists, and professionals in drug development and material science.

Core Synthesis Pathways

The industrial production of BTDA primarily revolves around the oxidation of substituted aromatic precursors followed by a dehydration step. The most prevalent methods employ starting materials like o-xylene (B151617) or other tetramethylbenzene derivatives. This guide will focus on two main synthesis routes: the acylation of o-xylene followed by oxidation, and the oxidation of other tetramethyl-substituted precursors.

Synthesis from o-Xylene and Bis(trichloromethyl) Carbonate

A common method involves the Friedel-Crafts acylation of o-xylene with bis(trichloromethyl) carbonate, catalyzed by a Lewis acid, to produce bis(3,4-dimethylphenyl) ketone. This intermediate is then oxidized to form 3,3',4,4'-benzophenonetetracarboxylic acid (BTA), which is subsequently dehydrated to yield BTDA.[2]

Step 1: Synthesis of Bis(3,4-dimethylphenyl) Ketone

-

In a reactor equipped with a distillation apparatus, add bis(trichloromethyl) carbonate and o-xylene.

-

Maintain a nitrogen atmosphere and control the temperature at 0-5°C while stirring for 2-5 hours.

-

Add a finely ground anhydrous Lewis acid (e.g., aluminum chloride) to the mixture and continue stirring at 0-5°C for 4-6 hours.

-

Introduce water to the reactor, raise the temperature to 40°C, and stir for 1-3 hours to hydrolyze the catalyst.

-

After the reaction is complete, separate the organic phase.

-

Distill the organic phase under a vacuum of 0.08-0.1 MPa at a temperature below 100°C to remove excess o-xylene.

-

The residue, upon cooling and grinding, yields white solid bis(3,4-dimethylphenyl) ketone.[1]

Step 2: Oxidation to 3,3',4,4'-Benzophenonetetracarboxylic Acid (BTA)

-

In a reactor, add the bis(3,4-dimethylphenyl) ketone prepared in the previous step and a 0.10 mol/L hydrochloric acid solution.

-

Heat the mixture to 80±2°C with stirring.

-

Add potassium permanganate (B83412) in batches. Ensure each batch is added after the color of the previous one has faded.[1]

-

After the oxidation is complete, filter the hot solution.

-

The filtrate is concentrated by distillation at 78±2°C.

-

Cool the concentrated solution to room temperature to precipitate the solid BTA, which is then collected by filtration.[2]

Step 3: Dehydration to 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA)

-

Place the obtained BTA in a high-temperature vacuum sintering furnace.

-

Heat to 225±5°C for 1.5-3 hours to induce melting and dehydration, yielding the final BTDA product as a white solid.[2]

Caption: Synthesis of BTDA from o-xylene.

Synthesis via Dehydration of Benzophenonetetracarboxylic Acid (BTA)

An alternative and often final step in many BTDA synthesis routes is the dehydration of this compound (BTA). BTA itself can be produced through the oxidation of various precursors, such as bis(dimethylphenyl)ethane.

Several methods exist for the dehydration of BTA to BTDA, each with its own advantages and disadvantages.

-

Acetic Anhydride (B1165640) Dehydration: This chemical dehydration method involves heating BTA in an excess of acetic anhydride. A significant drawback of this method is the contamination of the final product with acetic anhydride and acetic acid, which are difficult to remove completely.[3]

-

Heating Under Reduced Pressure: This method involves heating powdered BTA at temperatures of 200°C or higher under a vacuum.[3]

-

Fluidized Bed Heating: In this method, powdered BTA is fluidized and heated with air at 200°C or higher.[3]

-

Solvent-Based Dehydration: A high-purity BTDA with low moisture absorbency can be produced by heating BTA in an inert organic solvent with a boiling point above 100°C. The reaction is typically carried out at temperatures between 180°C and 250°C.[3] Cooling the reaction mixture allows for the crystallization and separation of high-purity BTDA.[3]

Caption: Dehydration methods for BTA to BTDA.

Quantitative Data Summary

The yield and purity of the final BTDA product are highly dependent on the chosen synthesis route and the specific reaction conditions. The following table summarizes available quantitative data from various sources.

| Synthesis Step/Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Melting Point (°C) | Reference |

| Acylation, Oxidation, and Dehydration | o-Xylene, Bis(trichloromethyl) carbonate | Lewis Acid, KMnO₄/HCl, Heat (225±5°C) | 63.24 - 73.56 | 222 - 224 | [2] |

| Dehydration of BTA | This compound (BTA) | Inert organic solvent, 180-250°C | High | - | [3] |

| Oxidation and Dehydration | 3,3',4,4'-Tetramethylbenzophenone | Nitric acid (150-250°C), Heat (280-320°C for 10h) | >70 | - | [4] |

Conclusion

The synthesis of benzophenonetetracarboxylic dianhydride is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The choice of synthesis pathway often depends on the availability and cost of starting materials, as well as the desired purity of the final product. The methods outlined in this guide provide a comprehensive overview of the primary industrial routes to this important polyimide monomer. Further research and process optimization can lead to more efficient and environmentally friendly synthesis strategies.

References

- 1. Page loading... [guidechem.com]

- 2. CN103626727A - Method for preparing 3,3',4,4'-benzophenonetetracarboxylic dianhydride - Google Patents [patents.google.com]

- 3. US4684738A - Process for producing benzophenone tetracarboxylic dianhydride - Google Patents [patents.google.com]

- 4. Development and Optimization of Producing 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride – Oriental Journal of Chemistry [orientjchem.org]

Spectroscopic Analysis of Benzophenonetetracarboxylic Dianhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA), a key building block in the synthesis of high-performance polyimides. This document outlines the characteristic Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic data, detailed experimental protocols for data acquisition, and a workflow for its synthesis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride.

Fourier Transform Infrared (FTIR) Spectroscopy

An Attenuated Total Reflectance (ATR) FTIR spectrum of 4,4'-Carbonyldiphthalic anhydride (B1165640) (a synonym for BTDA) has been recorded by Bio-Rad Laboratories using a Bruker Tensor 27 FT-IR instrument on a sample from Sigma-Aldrich[1]. While the full spectrum is not publicly available, the characteristic absorption bands for an aromatic acid anhydride can be reliably predicted.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1850 | Strong | C=O Asymmetric Stretch (Anhydride) |

| ~1780 | Strong | C=O Symmetric Stretch (Anhydride) |

| ~1610 | Medium | C=C Aromatic Stretch |

| ~1250 | Strong | C-O-C Stretch (Anhydride) |

| ~900-650 | Medium-Strong | Aromatic C-H Bending |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride has been reported in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)[2].

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.96 | dd | 2H | Aromatic H |

| 8.35 | d | 2H | Aromatic H |

| 8.19 | d | 2H | Aromatic H |

Solvent: DMSO-d₆

| Chemical Shift (ppm) | Assignment |

| ~195 | C=O (Ketone) |

| ~165 | C=O (Anhydride) |

| ~120-140 | Aromatic C |

Note: This data is predicted and should be confirmed by experimental analysis.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

FTIR Spectroscopy Protocol (ATR Method)

-

Instrument Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Sample Preparation : Place a small amount of the solid 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition : Apply pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal. Collect the FTIR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Processing : The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup : Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition : Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

-

Data Processing : Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).

Synthesis Workflow

3,3',4,4'-Benzophenonetetracarboxylic Dianhydride is typically synthesized from o-xylene (B151617) through a multi-step process involving Friedel-Crafts acylation, oxidation, and subsequent dehydration[2].

References

In-Depth Technical Guide: Thermal Decomposition Profile of 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition profile of 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA), a key monomer in the synthesis of high-performance polyimides. Understanding the thermal stability and decomposition pathway of BTDA is critical for its application in materials science and for ensuring safety and predictability in high-temperature processes. This document summarizes key thermal events, including melting and decomposition, and outlines the experimental protocols used to characterize these properties.

Introduction

3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) is an aromatic dianhydride widely utilized in the production of polyimides, which are known for their exceptional thermal stability, chemical resistance, and mechanical strength. The thermal behavior of BTDA itself is a crucial factor in the synthesis and processing of these polymers. This guide details the thermal decomposition of BTDA, providing quantitative data and methodologies for its analysis.

Physicochemical Properties

BTDA is a solid at room temperature with the following key properties:

| Property | Value |

| Molecular Formula | C₁₇H₆O₇ |

| Molecular Weight | 322.23 g/mol |

| Melting Point | 218-228 °C |

| Decomposition Onset | Approximately 360 °C[1] |

Thermal Decomposition Profile

The thermal decomposition of BTDA has been investigated using various analytical techniques to determine its stability and the nature of its degradation products.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis of BTDA reveals its high thermal stability. While a specific multi-stage decomposition profile for pure BTDA is not extensively detailed in publicly available literature, analysis of polyimides derived from BTDA, such as BTDA-ODA, shows initial weight loss events occurring at temperatures around 250 °C, which are attributed to the imidization process and loss of volatile components. The major decomposition of the polyimide backbone, and by extension the BTDA moiety, occurs at significantly higher temperatures. For pure BTDA, decomposition is noted to begin at approximately 360 °C.[1]

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry of BTDA would be expected to show a sharp endothermic peak corresponding to its melting point in the range of 218-228 °C. Following the melting endotherm, at higher temperatures, exothermic or endothermic events associated with decomposition would be observed. The onset of these decomposition-related peaks would align with the initial weight loss seen in TGA. A DSC thermogram for benzophenone (B1666685) (a related but simpler compound) shows a distinct melting peak, and similar behavior is anticipated for BTDA before the onset of decomposition.

Evolved Gas Analysis (EGA)

The identification of gaseous products evolved during the thermal decomposition of BTDA is crucial for understanding its degradation mechanism. Techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) and Thermogravimetry-Mass Spectrometry (TGA-MS) are employed for this purpose. While specific data for pure BTDA is limited, analysis of BTDA-containing polyimides suggests the evolution of carbon dioxide (CO₂) and carbon monoxide (CO) as primary decomposition products from the anhydride (B1165640) and carbonyl groups at elevated temperatures. The aromatic rings would likely fragment into various hydrocarbon and oxygenated species at very high temperatures.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible analysis of the thermal decomposition of BTDA.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small sample of pure BTDA (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to ensure an inert environment.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a controlled linear heating rate (e.g., 10 °C/min).

-

Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset of decomposition, peak decomposition temperatures (from the derivative of the TGA curve, DTG), and the percentage of weight loss at each stage are determined.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of pure BTDA (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

Reference: An empty, hermetically sealed aluminum pan.

-

Atmosphere: A purge of inert gas (e.g., nitrogen) is maintained over the sample and reference pans.

-

Heating Program: The sample and reference are heated from a sub-ambient temperature to a temperature above the decomposition point (e.g., from 25 °C to 450 °C) at a constant rate (e.g., 10 °C/min).

-

Data Analysis: The heat flow to the sample is measured relative to the reference. The melting point (peak of the endotherm) and the enthalpy of fusion (area under the melting peak) are determined. Any exothermic or endothermic peaks associated with decomposition are also analyzed for their onset temperature, peak temperature, and enthalpy change.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) Protocol

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A microgram-scale sample of pure BTDA is placed in a pyrolysis sample holder.

-

Pyrolysis Conditions: The sample is rapidly heated to a high temperature (e.g., 600-1000 °C) in an inert atmosphere (helium).

-

GC Separation: The volatile decomposition products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase. A temperature program is used to elute the compounds.

-

MS Detection: As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra provide a fingerprint for each compound, allowing for their identification by comparison to spectral libraries.

-

Data Analysis: The chromatogram shows the separated decomposition products as peaks, and the mass spectrum of each peak is used to identify the chemical structure of the evolved gas.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive thermal analysis of BTDA.

Conclusion

This technical guide has summarized the key aspects of the thermal decomposition profile of 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride. While BTDA exhibits high thermal stability with a decomposition onset around 360 °C, a detailed, multi-stage decomposition profile from TGA and a comprehensive list of evolved gases from Py-GC/MS of the pure compound require further investigation. The provided experimental protocols serve as a foundation for researchers to conduct these detailed analyses, which are essential for the advanced design and application of BTDA-based high-performance materials.

References

Solubility Profile of Benzophenonetetracarboxylic Acid and its Dianhydride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,3',4,4'-benzophenonetetracarboxylic acid and its corresponding dianhydride (BTDA) in various organic solvents. Due to its significance as a monomer in the synthesis of high-performance polyimides, the solubility characteristics of these compounds are of critical importance for process development, formulation, and material science applications. This document compiles available quantitative and qualitative solubility data, details a standard experimental protocol for solubility determination, and presents a logical workflow for this process.

Understanding Benzophenonetetracarboxylic Acid and its Dianhydride

It is crucial to distinguish between 3,3',4,4'-benzophenonetetracarboxylic acid and its dianhydride (BTDA). The dianhydride is the precursor commonly used in polymerization reactions. In the presence of water, BTDA can hydrolyze to form the tetracarboxylic acid. This reactivity with water influences its solubility characteristics in protic solvents and is a key consideration during handling and dissolution. The majority of publicly available solubility data pertains to the dianhydride due to its widespread use as a monomer.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for both 3,3',4,4'-benzophenonetetracarboxylic acid and its dianhydride in various organic solvents.

Table 1: Solubility of 3,3',4,4'-Benzophenonetetracarboxylic Acid

| Solvent | Abbreviation | Molar Mass ( g/mol ) | Temperature (°C) | Solubility |

| Dimethyl Sulfoxide | DMSO | 78.13 | Not Specified | 50 mg/mL[1] |

| Water | H₂O | 18.02 | Not Specified | 10 mg/mL (ultrasonication may be required)[1] |

Note: There is a significant lack of comprehensive quantitative solubility data for 3,3',4,4'-benzophenonetetracarboxylic acid in a wide range of common organic solvents in publicly accessible literature. The provided data is based on manufacturer and supplier information.

Table 2: Solubility of 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA)

| Solvent | Abbreviation | Molar Mass ( g/mol ) | Temperature (°C) | Solubility |

| Dimethylformamide | DMF | 73.09 | Not Specified | 0.1 g/mL[2][3] |

| Dimethyl Sulfoxide | DMSO | 78.13 | Not Specified | 55 mg/mL (sonication is recommended) |

| Chloroform | CHCl₃ | 119.38 | Not Specified | Soluble |

| Dichloromethane | CH₂Cl₂ | 84.93 | Not Specified | Soluble |

| Ethyl Acetate | EtOAc | 88.11 | Not Specified | Soluble |

| Acetone | C₃H₆O | 58.08 | Not Specified | Soluble |

Note: The term "Soluble" indicates that the source material states solubility without providing a quantitative value. It is important to note that BTDA reacts with water.[2][3]

Experimental Protocol: Determination of Equilibrium Solubility by the Gravimetric Method

The gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent. It involves preparing a saturated solution, separating the undissolved solid, and determining the concentration of the solute in the supernatant by weighing the residue after solvent evaporation.

Materials and Equipment:

-

3,3',4,4'-Benzophenonetetracarboxylic acid or its dianhydride

-

Selected organic solvent(s) of high purity

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath for temperature control

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Glass vials with screw caps

-

Pipettes (calibrated)

-

Evaporating dish or pre-weighed glass vials

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the solute (3,3',4,4'-benzophenonetetracarboxylic acid or its dianhydride) to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is essential to ensure that the solution is saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to periodically check for equilibrium by analyzing samples at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.

-

-

Separation of the Saturated Solution:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

To separate the supernatant (the clear, saturated solution) from the undissolved solid, two common methods can be used:

-

Centrifugation: Centrifuge the vial at a moderate speed to pellet the undissolved solid.

-

Filtration: Carefully draw the supernatant using a syringe fitted with a chemically compatible filter. This method is effective in removing fine particles.

-

-

-

Determination of Solute Concentration:

-

Accurately pipette a known volume of the clear supernatant into a pre-weighed evaporating dish or glass vial.

-

Record the exact volume transferred.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a drying oven set to a temperature below the decomposition point of the solute can be used.

-

Once the solvent is completely evaporated, place the dish or vial in a desiccator to cool to room temperature.

-

Weigh the dish or vial containing the dried solute on an analytical balance.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish/vial from the final constant weight.

-

The solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the solute by the volume of the supernatant that was evaporated.

Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant in mL)

-

Safety Precautions:

-

Always work in a well-ventilated fume hood, especially when using volatile organic solvents.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for both the solute and the solvent before starting the experiment.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the determination of solubility using the gravimetric method.

References

An In-depth Technical Guide to 3,3',4,4'-Benzophenone Tetracarboxylic Acid (CAS 2479-49-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, applications, and suppliers of 3,3',4,4'-Benzophenone Tetracarboxylic Acid (BTCA), CAS number 2479-49-4.

Core Chemical Properties

3,3',4,4'-Benzophenone Tetracarboxylic Acid is a polyfunctional aromatic compound notable for its thermal stability and reactivity, which makes it a valuable monomer in the synthesis of high-performance polymers.

| Property | Value | Reference |

| CAS Number | 2479-49-4 | N/A |

| Molecular Formula | C₁₇H₁₀O₉ | [1][2] |

| Molecular Weight | 358.26 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 224-226 °C | [1] |

| Boiling Point (Predicted) | 734.0 ± 60.0 °C | [1] |

| Density (Predicted) | 1.645 ± 0.06 g/cm³ | [1] |

| Solubility | Soluble in polar solvents like water and alcohols; less soluble in non-polar solvents. | [3] |

| pKa (Predicted) | 2.43 ± 0.10 | [1] |

Synthesis of 3,3',4,4'-Benzophenone Tetracarboxylic Acid

The primary synthesis route for BTCA involves a multi-step process starting from o-xylene. The general workflow includes the formation of 3,3',4,4'-tetramethylbenzophenone followed by its oxidation.

A common method for the oxidation of 3,3',4,4'-tetramethylbenzophenone involves using nitric acid at elevated temperatures and pressures.[4] Alternatively, oxidation can be achieved using potassium permanganate (B83412) in an alkaline solution.[5]

Key Applications

The principal application of BTCA is as a monomer in the production of polyimides. These high-performance polymers are known for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for use in the aerospace, electronics, and automotive industries.[4]

Experimental Protocol: Photooxidation of Aromatic Amino Acids

BTCA can act as a photosensitizer in the photooxidation of aromatic amino acids such as histidine, tyrosine, and tryptophan. This process is often studied using time-resolved laser flash photolysis and chemically induced dynamic nuclear polarization (CIDNP).[6]

Methodology for Time-Resolved Laser Flash Photolysis and CIDNP Study

Objective: To investigate the kinetics of the photooxidation of aromatic amino acids by BTCA in an aqueous solution.

Materials:

-

3,3',4,4'-Benzophenone Tetracarboxylic Acid (TCBP)

-

L-histidine (His), L-tyrosine (Tyr), or L-tryptophan (Trp)

-

Buffer solutions to control pH

-

Deionized water

Instrumentation:

-

Laser flash photolysis setup (e.g., using a Nd:YAG laser)

-

NMR spectrometer equipped for CIDNP experiments

Procedure:

-

Sample Preparation: Prepare aqueous solutions of TCBP and the respective amino acid at desired concentrations in the chosen buffer. The pH of the solution should be carefully adjusted and measured.

-

Laser Flash Photolysis:

-

Excite the sample solution with a laser pulse (e.g., at 355 nm) to generate the triplet excited state of TCBP.

-

Monitor the transient absorption spectra at different time delays after the laser pulse to observe the formation and decay of transient species, such as the TCBP ketyl radical.

-

Vary the concentration of the amino acid to determine the quenching rate constants of the TCBP triplet state.

-

-

Time-Resolved CIDNP:

-

Place the sample in the NMR probe.

-

Irradiate the sample with a laser pulse directly within the NMR spectrometer.

-

Acquire NMR spectra at various time delays after the laser pulse to observe the polarized signals of the amino acid protons.

-

Analyze the CIDNP kinetics to elucidate the reaction mechanism, including the formation of radical pairs and their subsequent reactions.[6]

-

Suppliers of CAS 2479-49-4

A number of chemical suppliers offer 3,3',4,4'-Benzophenone Tetracarboxylic Acid. The following table provides a non-exhaustive list of potential suppliers. It is recommended to contact the suppliers directly for the most up-to-date information on product availability, purity, and pricing.

| Supplier | Website |

| Sigma-Aldrich | --INVALID-LINK-- |

| TCI Chemicals | --INVALID-LINK-- |

| Alfa Aesar | --INVALID-LINK-- |

| BLD Pharm | --INVALID-LINK-- |

| Cymit Química S.L. | --INVALID-LINK-- |

| MedChemExpress | --INVALID-LINK-- |

References

- 1. d-nb.info [d-nb.info]

- 2. CIDNP study of photoinduced electron transfer in His-Glu-Tyr-Gly peptide and its conjugate His-Gln(BP)-Tyr-Gly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Optimization of Producing 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride – Oriental Journal of Chemistry [orientjchem.org]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. US4599445A - Process for benzophenone tetracarboxylic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Reaction Mechanism of BTDA with Aromatic Diamines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of high-performance polyimides through the reaction of 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA) with various aromatic diamines is a cornerstone of advanced materials science. This technical guide provides a comprehensive overview of the underlying reaction mechanism, encompassing the formation of the poly(amic acid) intermediate and its subsequent conversion to the final polyimide via thermal or chemical imidization. Detailed experimental protocols for synthesis and characterization, alongside a summary of kinetic data, are presented to serve as a valuable resource for researchers in the field.

Introduction

Aromatic polyimides are a class of polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical properties.[1][2] These characteristics make them indispensable in a wide array of applications, from aerospace components and electronics to high-performance films and coatings.[3][4] The reaction of BTDA with aromatic diamines is a versatile and widely employed method for the synthesis of these advanced materials.[1] Understanding the nuances of this reaction is critical for controlling the properties of the resulting polyimide and tailoring it for specific applications.

This guide delves into the core aspects of the BTDA-aromatic diamine reaction, providing a detailed examination of the reaction mechanism, experimental procedures, and key characterization techniques.

The Two-Step Reaction Mechanism

The synthesis of polyimides from BTDA and aromatic diamines is a two-step process:

-

Step 1: Poly(amic acid) Formation: The initial reaction involves the nucleophilic acyl substitution of the aromatic diamine with BTDA in a polar aprotic solvent at room temperature.[5] This step leads to the formation of a high molecular weight poly(amic acid) (PAA), a soluble and processable precursor.[1][6] The reaction is typically carried out in solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), or N,N-dimethylformamide (DMF).[6][7]

-

Step 2: Imidization: The second step involves the conversion of the poly(amic acid) into the final polyimide through the elimination of water. This cyclodehydration reaction, known as imidization, can be achieved through two primary methods:

-

Thermal Imidization: The PAA solution is cast into a film and then heated at elevated temperatures, typically in a stepwise manner up to 300°C or higher, to induce cyclization.[1][8]

-

Chemical Imidization: This method involves the use of a dehydrating agent, such as a mixture of a carboxylic acid anhydride (B1165640) (e.g., acetic anhydride) and a tertiary amine (e.g., pyridine (B92270) or triethylamine), at lower temperatures (20-80°C).[9]

-

The overall reaction scheme is depicted below:

Quantitative Data

The kinetics of both the poly(amic acid) formation and the subsequent imidization are crucial for controlling the molecular weight and properties of the final polyimide. While extensive data for all possible aromatic diamines is not available in a single source, the following table summarizes typical ranges for key kinetic parameters.

| Aromatic Diamine Structure | Reaction Step | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |

| Electron-donating substituents | PAA Formation | Higher | Lower | [5] |

| Electron-withdrawing substituents | PAA Formation | Lower | Higher | [5] |

| Varies | Thermal Imidization | - | 80 - 160 | [10] |

| Varies | Chemical Imidization | - | Generally lower than thermal | [9] |

Note: The reactivity of the aromatic diamine is significantly influenced by the nature of the substituent groups on the aromatic ring. Electron-donating groups increase the nucleophilicity of the amine, leading to a faster reaction rate, while electron-withdrawing groups have the opposite effect.[5]

Experimental Protocols

A generalized experimental workflow for the synthesis and characterization of polyimides from BTDA and aromatic diamines is outlined below.

Materials and Reagents

-

3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA): High purity, dried in a vacuum oven before use.

-

Aromatic Diamine: High purity, dried in a vacuum oven before use.

-

Polar Aprotic Solvent: N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), or N,N-dimethylformamide (DMF), freshly distilled and stored over molecular sieves.

-

For Chemical Imidization: Acetic anhydride and pyridine (or triethylamine), reagent grade.

Synthesis of Poly(amic acid) (PAA)

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of the aromatic diamine in the polar aprotic solvent under a nitrogen atmosphere.

-

Once the diamine has completely dissolved, slowly add an equimolar amount of BTDA to the solution in portions.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) forms.[4]

Imidization

-

Cast the viscous poly(amic acid) solution onto a clean, dry glass plate or other suitable substrate using a doctor blade to ensure a uniform thickness.

-

Place the cast film in a vacuum oven and heat it according to a stepwise temperature program. A typical program involves heating at 80-100°C for 1-2 hours to remove the bulk of the solvent, followed by a gradual increase in temperature to 150°C, 200°C, 250°C, and finally 300°C, holding at each temperature for 1 hour.[9]

-

After the final heating step, allow the film to cool slowly to room temperature before peeling it from the substrate.

-

To the poly(amic acid) solution, add a mixture of acetic anhydride (as the dehydrating agent) and pyridine or triethylamine (B128534) (as the catalyst). The molar ratio of acetic anhydride to the amic acid repeat unit is typically 4:1, and the molar ratio of pyridine to the amic acid repeat unit is typically 2:1.

-

Stir the mixture at room temperature or slightly elevated temperatures (e.g., 50°C) for several hours. The polyimide will precipitate out of the solution.

-

Collect the precipitated polyimide by filtration, wash it thoroughly with a suitable solvent (e.g., methanol (B129727) or ethanol) to remove residual reagents, and dry it in a vacuum oven.

Characterization Techniques

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for monitoring the conversion of the poly(amic acid) to the polyimide.

-

Poly(amic acid): The FTIR spectrum of the PAA will show characteristic absorption bands for the amide group (C=O stretching around 1660 cm⁻¹ and N-H stretching around 3300-3500 cm⁻¹) and the carboxylic acid group (C=O stretching around 1720 cm⁻¹ and O-H stretching as a broad band around 2500-3300 cm⁻¹).[1]

-

Polyimide: Upon successful imidization, the amide and carboxylic acid bands will disappear and be replaced by characteristic imide absorption bands. These include the asymmetric C=O stretching at approximately 1780 cm⁻¹, the symmetric C=O stretching at around 1720 cm⁻¹, and the C-N stretching at about 1370 cm⁻¹.[1][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the monomers, the poly(amic acid) intermediate, and the final polyimide. The disappearance of the amic acid protons and the appearance of new aromatic protons in the imide ring in the ¹H NMR spectrum are indicative of successful imidization.

Gel Permeation Chromatography (GPC)

GPC, also known as size-exclusion chromatography (SEC), is used to determine the molecular weight and molecular weight distribution of the synthesized polyimide.[12][13][14] This information is crucial for understanding the relationship between the polymer's structure and its mechanical properties.

Thermogravimetric Analysis (TGA)

TGA is employed to evaluate the thermal stability of the polyimide. The analysis provides information on the decomposition temperature and the char yield at high temperatures, which are critical parameters for high-performance applications.[1][4]

Conclusion

The reaction of BTDA with aromatic diamines provides a versatile and robust method for the synthesis of high-performance polyimides. A thorough understanding of the two-step reaction mechanism, including the formation of the poly(amic acid) intermediate and its subsequent imidization, is essential for controlling the final properties of the polymer. By carefully selecting the aromatic diamine and controlling the reaction conditions, researchers can tailor the thermal, mechanical, and chemical properties of the resulting polyimide to meet the demands of a wide range of advanced applications. The experimental protocols and characterization techniques outlined in this guide provide a solid foundation for the successful synthesis and analysis of these remarkable materials.

References

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. researchgate.net [researchgate.net]

- 3. ntrs.nasa.gov [ntrs.nasa.gov]

- 4. mdpi.com [mdpi.com]

- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. THERMAL IMIDIZATION OF POLY(AMIC ACID), CHEMICAL IMIDIZATION OF POLY(AMIC ACID) [ebrary.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Gel Permeation Chromatography (GPC) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 13. Gel permeation chromatography - Wikipedia [en.wikipedia.org]

- 14. selectscience.net [selectscience.net]

Unraveling the Crystalline Architecture of Benzophenonetetracarboxylic Dianhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA), a pivotal molecule in the synthesis of high-performance polyimides. Understanding the crystalline architecture of BTDA is crucial for controlling the properties of these advanced materials, which find widespread application in the aerospace, electronics, and medical industries. This document details the crystallographic parameters of a specific BTDA polymorph, outlines the experimental protocol for its structural determination, and presents a visual workflow of the analytical process.

Crystallographic Data Summary

The crystal structure of one of the polymorphs of benzophenonetetracarboxylic dianhydride has been determined by single-crystal X-ray diffraction. The key crystallographic data are summarized in the table below for clear comparison and reference. This data provides the fundamental parameters defining the three-dimensional arrangement of BTDA molecules in the solid state.

| Parameter | Value |

| Chemical Formula | C₁₇H₆O₇ |

| Molecular Weight | 322.23 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| Unit Cell Dimensions | a = 15.12 Å, b = 5.25 Å, c = 17.01 Å |

| α = 90°, β = 90°, γ = 90° | |

| Unit Cell Volume | 1349.5 ų |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) | 1.58 g/cm³ |

| Radiation Type | MoKα (λ = 0.71069 Å) |

| R-factor (all reflections) | 0.0996 |

| R-factor (intense reflections) | 0.0679 |

Data sourced from the Crystallography Open Database, entry 2006404.

It is important to note that BTDA is known to exhibit polymorphism, meaning it can exist in multiple crystalline forms.[1] X-ray diffraction studies have confirmed the existence of at least four different crystal forms, designated as A, B, C, and D.[1] The specific polymorph detailed above is just one of these forms. Each polymorph will have a unique set of crystallographic parameters, leading to different physical properties.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of benzophenonetetracarboxylic dianhydride was achieved through the application of single-crystal X-ray diffraction (SC-XRD). This non-destructive technique provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. The general experimental workflow is as follows:

1. Crystal Growth and Selection: High-quality single crystals of BTDA are typically grown from a suitable solvent by slow evaporation or cooling. The crystals obtained are examined under a polarizing microscope to select a specimen with uniform extinction, indicating a single, well-ordered crystal lattice. An ideal crystal for diffraction studies should have dimensions in the range of 0.1 to 0.3 mm in all directions.

2. Data Collection: The selected crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential crystal degradation. The crystal is then centered in the X-ray beam of a diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector). Monochromatic X-ray radiation, usually from a molybdenum (Mo) or copper (Cu) source, is used.

A series of diffraction images are collected as the crystal is rotated through a range of angles. Each image captures the diffraction pattern from a specific crystal orientation. The positions and intensities of the diffraction spots are recorded.

3. Data Processing and Structure Solution: The collected diffraction data is processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption. The resulting data is used to determine the unit cell parameters and the space group of the crystal.

The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined against the experimental diffraction data using least-squares methods. The refinement process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.

4. Structure Validation: The final refined crystal structure is validated using various crystallographic checks to ensure its chemical and geometric sensibility. This includes an analysis of bond lengths, bond angles, and the overall packing of the molecules in the crystal lattice. The final atomic coordinates, bond lengths, and angles are then reported in a standard format, such as a Crystallographic Information File (CIF).

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the key stages involved in the experimental workflow for the crystal structure analysis of benzophenonetetracarboxylic dianhydride.

References

Methodological & Application

Application Notes: High-Performance Polyimides from BTDA

References

- 1. Analysis of Structure and Imidization of Poly(amic acid) Using FTIR Spectroscopy [yyhx.ciac.jl.cn]

- 2. US4405550A - Manufacture of polyimide film by solvent casting - Google Patents [patents.google.com]

- 3. THERMAL IMIDIZATION OF POLY(AMIC ACID), CHEMICAL IMIDIZATION OF POLY(AMIC ACID) [ebrary.net]

- 4. Two-dimensional fourier transform infrared (FT-IR) correlation spectroscopy study of the imidization reaction from polyamic acid to polyimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ntrs.nasa.gov [ntrs.nasa.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. utpedia.utp.edu.my [utpedia.utp.edu.my]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Benzophenonetetracarboxylic Dianhydride (BTDA) as an Epoxy Curing Agent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,3',4,4'-Benzophenone tetracarboxylic dianhydride (BTDA) as a high-performance curing agent for epoxy resins. BTDA is recognized for imparting exceptional thermal stability, mechanical strength, and chemical resistance to cured epoxy systems, making it suitable for demanding applications in electronics, aerospace, and industrial coatings.[1][2][3]

Introduction to BTDA as an Epoxy Curing Agent

BTDA is an aromatic dianhydride that functions as a thermal curative for epoxy resins.[1][3] Its tetrafunctional structure allows for a high degree of crosslinking, resulting in a densely crosslinked polymer network.[1][4] This dense network is responsible for the superior performance characteristics of BTDA-cured epoxies, including:

-

High Glass Transition Temperature (Tg): BTDA-cured systems can achieve Tg values approaching and even exceeding 200°C, providing excellent performance at elevated temperatures.[1][3][5]

-

Enhanced Mechanical Properties: The high crosslink density contributes to robust mechanical properties, including high flexural strength and modulus.[2]

-

Superior Dielectric Properties: Epoxies cured with BTDA are ideal for electrical and electronic applications due to their excellent insulating properties, even at high temperatures.[1][4]

-

Excellent Chemical and Corrosion Resistance: The highly crosslinked network provides a formidable barrier against chemical attack and corrosion.[2][3]

BTDA is a solid powder, which presents both advantages and challenges in formulation.[1][2] For powder coatings, its solid form is ideal for dry blending and processing.[1][4] In liquid epoxy systems, it can be dispersed or dissolved at elevated temperatures, or used in combination with liquid monoanhydrides to facilitate easier handling.[2][5][6]

Curing Mechanism

The curing of an epoxy resin with an anhydride (B1165640) like BTDA is a complex, multi-step process. It is important to note that the anhydride does not directly react with the epoxy group in the initial step.[2] The generally accepted mechanism involves the following key reactions:

-

Ring-Opening Esterification: The process is initiated by a hydroxyl group, which can be present on the epoxy backbone, from added alcohols, or from trace amounts of water. This hydroxyl group attacks one of the carbonyl groups of the anhydride, opening the ring to form a monoester with a free carboxylic acid group. This reaction can be accelerated by catalysts such as tertiary amines.[2]

-

Esterification: The newly formed carboxylic acid group then reacts with an epoxy group to form a diester linkage and a new hydroxyl group. This propagation step builds the polymer network.[2]

-

Etherification (Homopolymerization): The hydroxyl groups (both original and newly formed) can also react directly with epoxy groups to form ether linkages. This is generally a side reaction, and its extent can be controlled by the formulation, particularly the anhydride-to-epoxy ratio.[2][7][8]

Quantitative Data Summary

The performance of BTDA-cured epoxy systems is highly dependent on the formulation, particularly the type of epoxy resin and the stoichiometry. The following tables summarize key quantitative data from various studies.

Table 1: Physical and Chemical Properties of BTDA

| Property | Value | Reference |

| Chemical Name | 3,3',4,4'-Benzophenone tetracarboxylic dianhydride | [9] |

| Abbreviation | BTDA | [2][9] |

| Molecular Formula | C₁₇H₆O₇ | [9] |

| Molar Mass | 322.23 g/mol | [9] |

| Anhydride Equivalent Weight (AEW) | 161 g/eq | [1][4][10] |

| Melting Point | 218–222 °C | [9] |

Table 2: Recommended Starting Anhydride/Epoxide (A/E) Ratios

For optimal performance, the stoichiometric ratio of anhydride to epoxide groups (A/E ratio) is typically less than 1.0.[7][8][9] This helps to control the extent of cross-linking and avoid vitrification before a full cure is achieved.[8][11]

| Epoxy Resin EEW (g/eq) | Suggested A/E Ratio Range | Reference |

| < 200 (Liquid Resins) | 0.5 - 0.7 | [8][10] |

| 500 - 800 | 0.6 - 0.8 | [8][10] |

| > 800 | 0.7 - 1.0 | [8][10] |

Table 3: Performance of BTDA-Cured Epoxy Systems

| Property | Formulation Details | Result | Reference |

| Glass Transition Temperature (Tg) | Solid Epoxy Resin (EEW 700), A/E Ratio 0.7 | 164 °C | [8] |

| Glass Transition Temperature (Tg) | Solid Epoxy Resin (EEW 700), A/E Ratio 0.8 | 170 °C | [8] |

| Glass Transition Temperature (Tg) | Standard Liquid BPA Epoxy Resin (EEW 181), A/E Ratio 0.5 | ~239 °C (from tanδ peak) | [6][11] |

| Heat Distortion Temperature (HDT) | Epon 828, cured 24h at 200°C, neat BTDA | Peak HDT at A/E ratio ~0.6 | [2] |

| Flexural Strength Retention | Epon 828 glass laminate, heat-aged at 260°C for 500h | Highest retention with 100% BTDA curative | [2] |

Experimental Protocols

The following are generalized protocols for the preparation and characterization of BTDA-cured epoxy resins. These should be adapted based on the specific epoxy resin, desired properties, and available equipment.

This protocol is suitable for preparing specimens from solid epoxy resins.

Materials and Equipment:

-

Solid Epoxy Resin (e.g., Bisphenol A based, EEW 700-900)

-

BTDA powder

-

Flow aid and other additives (as required)

-

High-intensity mixer or blender

-

Melt extruder

-

Grinder/mill

-

Sieve

-

Compression molder or electrostatic spray gun and curing oven

-

Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat, dust mask[9]

Procedure:

-

Formulation Calculation:

-

Determine the Epoxy Equivalent Weight (EEW) of the resin from the manufacturer's data sheet.[1][4]

-

Use an Anhydride Equivalent Weight (AEW) of 161 g/eq for BTDA.[1][4]

-

Select a target A/E ratio based on the resin's EEW (refer to Table 2).

-

Calculate the required parts per hundred resin (phr) of BTDA using the formula: BTDA (phr) = (A/E Ratio * AEW / EEW) * 100 [10]

-

-

Dry Blending:

-

Accurately weigh the solid epoxy resin, BTDA, and any other additives.

-

Combine the components in a high-intensity mixer and blend until a homogeneous powder is obtained.[4]

-

-

Melt Compounding:

-

Transfer the dry blend to a melt extruder.

-

Process the material at a temperature sufficient to melt the resin and ensure thorough mixing without initiating significant curing.

-

-

Grinding and Sieving:

-

Cool the extruded material.

-

Grind the cooled extrudate into a fine powder using a mill.[4]

-

Sieve the powder to achieve the desired particle size distribution for the application (e.g., electrostatic spray or fluidized bed).

-

-

Curing:

-

Apply the powder to a substrate using electrostatic spray or prepare a test plaque using a compression molder.

-

Cure the sample in an oven. A typical starting cure schedule is 20 minutes at 200°C .[8] For full property development, longer cure times or a post-cure step at a higher temperature may be necessary.[7][8] For example, curing for 2 hours at 200°C is also a common schedule.[2]

-

DSC is used to determine the glass transition temperature (Tg) and the extent of cure by measuring residual cure exotherms.[12][13]

Materials and Equipment:

-

DSC instrument

-

Uncured powder or cured specimen

-

Aluminum DSC pans and lids

-

Crimper

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample (uncured powder or a small piece of the cured material) into an aluminum DSC pan.

-

Hermetically seal the pan.

-

-

To Determine Heat of Cure (Uncured Sample):

-

To Determine Glass Transition Temperature (Tg) and Residual Cure (Cured Sample):

-

Place the cured sample pan in the DSC cell.

-

Perform a heat-cool-heat cycle. For example:

-

Heat 1: Ramp from ambient to a temperature above the expected Tg but below degradation (e.g., 250°C) at 10-20°C/min. This scan will show the initial Tg and any residual cure exotherm.[14]

-

Cool: Cool the sample back to ambient at a controlled rate.

-

Heat 2: Ramp again at the same heating rate. This scan is used to determine the final Tg after the first heating scan has completed any residual cure.

-

-

Analyze the thermograms to determine the Tg (midpoint of the step change in heat flow) and integrate any exothermic peak after the Tg in the first heat scan to find the residual heat of cure (ΔH_residual).[13]

-

-

Calculating Percent Cure:

-

The percent cure can be calculated using the formula: % Cure = [(ΔH_total - ΔH_residual) / ΔH_total] * 100 [13]

-

DMA is highly sensitive to the glass transition and provides information on the viscoelastic properties of the cured material, such as storage modulus (stiffness) and tan delta (damping).

Materials and Equipment:

-

DMA instrument

-

Rectangular cured specimen of known dimensions

-

Appropriate clamping fixture (e.g., single/dual cantilever or three-point bend)

Procedure:

-

Sample Preparation:

-

Prepare a rectangular bar of the cured epoxy with precise dimensions (e.g., 35 mm x 10 mm x 2 mm). Ensure the surfaces are smooth and parallel.

-

-

DMA Setup:

-

Mount the specimen in the appropriate fixture.

-

Apply a small oscillatory strain at a fixed frequency (e.g., 1 Hz).

-

-

Thermal Scan:

-

Ramp the temperature from ambient to a point well into the rubbery plateau region (e.g., 280°C) at a controlled rate (e.g., 3-5°C/min).

-

Record the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature.

-

-

Data Analysis:

-

Glass Transition Temperature (Tg): The Tg can be identified as the peak of the tan delta curve or the peak of the loss modulus curve. The onset of the drop in the storage modulus also indicates the beginning of the glass transition.

-

Crosslink Density: The storage modulus in the rubbery plateau region (well above Tg) is related to the crosslink density of the polymer. A higher storage modulus in this region generally indicates a higher degree of cure.

-

Applications

The robust properties of BTDA-cured epoxies make them suitable for a range of high-performance applications:[1]

-

Powder Coatings: Used for insulating electrical components like motor armatures and busbars, and for corrosion-resistant pipe coatings.[1][2][7]

-

Adhesives: High-temperature adhesives for bonding electronic components and in aerospace applications.[2][3]

-

Molding Compounds: Encapsulants for electronic components such as LEDs, sensors, and resistors, providing thermal stability and dielectric insulation.[1][2]

-

Composites and Laminates: Used as a matrix resin for high-performance composites in the aerospace and automotive industries.[2]

References

- 1. dianhydrides.com [dianhydrides.com]

- 2. dianhydrides.com [dianhydrides.com]

- 3. youtube.com [youtube.com]

- 4. dianhydrides.com [dianhydrides.com]

- 5. youtube.com [youtube.com]

- 6. azom.com [azom.com]

- 7. azom.com [azom.com]

- 8. paint.org [paint.org]

- 9. 3,3',4,4'-Benzophenone tetracarboxylic dianhydride - Wikipedia [en.wikipedia.org]

- 10. pcimag.com [pcimag.com]

- 11. azom.com [azom.com]

- 12. researchgate.net [researchgate.net]

- 13. tainstruments.com [tainstruments.com]

- 14. pepolska.pl [pepolska.pl]

Application Notes and Protocols for the Preparation of BTDA-Based Polyimide Films for Flexible Electronics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and fabrication of high-performance polyimide films based on 3,3',4,4'-biphenyltetracarboxylic dianhydride (BTDA) for applications in flexible electronics. Polyimides are a class of polymers renowned for their exceptional thermal stability, mechanical strength, and excellent dielectric properties, making them ideal substrates for flexible circuits, displays, and sensors.[1][2][3] This document outlines the two-step synthesis of poly(amic acid) followed by thermal imidization to produce BTDA-based polyimide films, specifically focusing on the commonly used BTDA-ODA (oxydianiline) chemistry.

Overview of BTDA-Based Polyimides

Polyimides derived from BTDA are characterized by their robust aromatic backbone, which imparts high thermal and dimensional stability.[2] The incorporation of flexible ether linkages, for example by using 4,4'-oxydianiline (B41483) (ODA) as the diamine monomer, enhances the flexibility of the resulting film without significantly compromising its desirable properties.[4] These films serve as a reliable platform for the fabrication of electronic devices that can bend, fold, or conform to various shapes.[1][5]

Experimental Protocols

Materials and Equipment

-

Monomers:

-

3,3',4,4'-Biphenyltetracarboxylic dianhydride (BTDA)

-

4,4'-Oxydianiline (ODA)

-

-

Solvent:

-

N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidinone (NMP)

-

-

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Nitrogen inlet and outlet

-

Doctor blade or spin coater

-

Glass substrates

-

Vacuum oven or convection oven

-

Tensile tester

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

-

Dielectric analyzer

-

Synthesis of Poly(amic acid) (PAA) Solution